molecular formula C7H13N3 B3197700 5-methyl-1-propyl-1H-pyrazol-4-amine CAS No. 1006483-44-8

5-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B3197700
CAS No.: 1006483-44-8
M. Wt: 139.2 g/mol
InChI Key: YDRLQVQRWYCBKR-UHFFFAOYSA-N
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Description

5-methyl-1-propyl-1H-pyrazol-4-amine is a pyrazole-based chemical compound with the molecular formula C8H13N3. It serves as a versatile synthetic intermediate and valuable building block in organic and medicinal chemistry research. Pyrazole amines are frequently utilized in the synthesis of more complex heterocyclic systems, which are core structures in numerous bioactive molecules . For instance, research on analogous structures has demonstrated that pyrazole derivatives can be developed into compounds with significant antibacterial potential, particularly against resistant bacterial strains . Furthermore, similar pyrazole-containing molecules have been investigated for their antioxidant properties, showcasing their utility in biochemical research . The specific substitution pattern of the propyl group at the 1-position and the amine at the 4-position makes this amine a key precursor for further functionalization, such as in the construction of fused heterocycles like triazoles, which are known for their diverse biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-propylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-4-10-6(2)7(8)5-9-10/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRLQVQRWYCBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289021
Record name 5-Methyl-1-propyl-1H-pyrazol-4-amine
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Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-44-8
Record name 5-Methyl-1-propyl-1H-pyrazol-4-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-propyl-1H-pyrazol-4-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-methyl-1-propyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the pyrazole core, followed by regioselective N-alkylation, nitration, and subsequent reduction to the target amine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of key process considerations.

Introduction

Substituted aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The specific substitution pattern of 5-methyl-1-propyl-1H-pyrazol-4-amine makes it a desirable intermediate for the synthesis of targeted therapeutics. This guide delineates a logical and field-proven synthetic route, designed for both scalability and reproducibility. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine is most effectively approached through a four-step sequence. This strategy ensures high regioselectivity and yields at each stage.

Synthesis_Workflow A Step 1: Pyrazole Core Synthesis B Step 2: N-Propylation A->B 5-methyl-1H-pyrazole C Step 3: C4-Nitration B->C 1-propyl-5-methyl-1H-pyrazole D Step 4: Nitro Group Reduction C->D 4-nitro-1-propyl-5-methyl-1H-pyrazole E Final Product D->E 5-methyl-1-propyl-1H-pyrazol-4-amine

Caption: Overall synthetic workflow for 5-methyl-1-propyl-1H-pyrazol-4-amine.

Part 1: Synthesis of the Pyrazole Core - 5-methyl-1H-pyrazole

The foundational step is the construction of the 5-methyl-1H-pyrazole ring. A classic and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Protocol 1: Synthesis of 5-methyl-1H-pyrazole

Reaction: Acetylacetone with Hydrazine Hydrate

Causality: The reaction between a β-diketone like acetylacetone and hydrazine is a well-established method for pyrazole synthesis. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
Acetylacetone1.0100.1210.010.2
Hydrazine Hydrate (~64%)1.150.065.55.3
Ethanol---100

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

  • Slowly add hydrazine hydrate (5.5 g, ~0.11 mol) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting residue can be purified by distillation or recrystallization to yield 5-methyl-1H-pyrazole.

Part 2: N-Alkylation - Synthesis of 1-propyl-5-methyl-1H-pyrazole

With the pyrazole core in hand, the next step is the regioselective introduction of the propyl group at the N1 position.

Protocol 2: N-Propylation of 5-methyl-1H-pyrazole

Reaction: 5-methyl-1H-pyrazole with 1-Bromopropane

Causality: The N-H proton of the pyrazole is acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the N-alkylated product.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
5-methyl-1H-pyrazole1.082.108.2-
Sodium Hydride (60% in oil)1.224.001.2-
1-Bromopropane1.1122.9913.510.2
Anhydrous THF---150

Step-by-Step Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 g, 0.03 mol of 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methyl-1H-pyrazole (8.2 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add 1-bromopropane (13.5 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-propyl-5-methyl-1H-pyrazole.

Part 3: C4-Nitration - Synthesis of 4-nitro-1-propyl-5-methyl-1H-pyrazole

The introduction of the nitro group at the C4 position is a critical step, achieved through electrophilic aromatic substitution.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Pyrazole 1-propyl-5-methyl-1H-pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + NO₂⁺ Product 4-nitro-1-propyl-5-methyl-1H-pyrazole Intermediate->Product - H⁺

Caption: Mechanism of pyrazole nitration.

Protocol 3: C4-Nitration of 1-propyl-5-methyl-1H-pyrazole

Causality: The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The C4 position is typically the most reactive site for electrophilic attack in 1,5-disubstituted pyrazoles. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then attacks the pyrazole ring.[1]

ReagentMolar Eq.ConcentrationAmount (mL)
1-propyl-5-methyl-1H-pyrazole1.0--
Concentrated Sulfuric Acid (H₂SO₄)-98%20
Fuming Nitric Acid (HNO₃)1.1~90%1.5

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add concentrated sulfuric acid (20 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add 1-propyl-5-methyl-1H-pyrazole (assuming a 0.05 mol scale from the previous step) to the cold sulfuric acid with vigorous stirring.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture carefully onto crushed ice (~100 g).

  • The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 4: Nitro Group Reduction - Synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine

The final step is the reduction of the nitro group to the desired amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 4: Reduction of 4-nitro-1-propyl-5-methyl-1H-pyrazole

Causality: Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines.[2][3] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, and the nitro compound is subsequently reduced in a stepwise manner to the corresponding amine.[4] Alternatively, hydrazine hydrate can be used as a hydrogen source in a process called catalytic transfer hydrogenation.[5]

ReagentMolar Eq.Catalyst LoadingSolventPressure (H₂)
4-nitro-1-propyl-5-methyl-1H-pyrazole1.0-Methanol50 psi
Palladium on Carbon (Pd/C)-10 mol %--
Hydrogen Gas (H₂)excess--50 psi

Step-by-Step Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), place a solution of 4-nitro-1-propyl-5-methyl-1H-pyrazole (assuming a 0.04 mol scale) in methanol (100 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 0.4 g).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Shake the mixture at room temperature until the hydrogen uptake ceases (typically 4-8 hours).

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-1-propyl-1H-pyrazol-4-amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5-methyl-1-propyl-1H-pyrazol-4-amine. Each step has been selected based on established chemical principles and field-proven methodologies to ensure high yields and purity of the final product. The provided protocols, along with the mechanistic rationale, should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026). ResearchGate. [Link]

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • Catalytic hydrogenation process for preparing pyrazoles.
  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.
  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles from Nitrones by Using Bis(p-nitrophenyl) Phosphorazidate in the Presence of 4-(Dimethylamino)pyridine. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • Synthesis of 4‐nitro‐1,5‐trisubstituted‐1,2,3‐triazoles. ResearchGate. [Link]

  • synthesis-of-1-5-disubstituted-tetrazoles-from-nitrones-by-using-bis-p-nitrophenyl-phosphorazidate-in-the-presence-of-4-dimethylamino-pyridine. Bohrium. [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. PMC. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Catalytic hydrogenation of nitrosamines to hydrazines.
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

Sources

The Biological Versatility of Substituted Pyrazole Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a "privileged scaffold," a core molecular framework that consistently yields biologically active compounds across a spectrum of therapeutic areas.[3] This guide provides an in-depth technical exploration of substituted pyrazole amines, a class of compounds that has demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their therapeutic potential, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The functionalization of the pyrazole ring with amino groups at various positions gives rise to a rich chemical space with distinct pharmacological profiles. The position of the amino substituent—be it at the 3, 4, or 5-position—profoundly influences the molecule's interaction with biological targets, leading to a fascinating array of activities. This guide will dissect these nuances, providing the causal insights behind experimental choices and a self-validating framework for the protocols described.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrazole amines have emerged as a particularly fruitful area of anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxicity against a wide range of cancer cell lines.[1][4] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.[1]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of substituted pyrazole amines can be attributed to their ability to interact with a variety of molecular targets, including:

  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By blocking the ATP-binding site of these enzymes, they disrupt the signaling pathways that are essential for cancer cell growth and division. For instance, certain pyrazolo[1,5-a]pyrimidine compounds have shown significant inhibitory activity against CDK2/cyclin A2.[1]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle and induce apoptosis.[1]

  • DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole-based compounds can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and ultimately cell death.[4]

  • Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]

Signaling Pathway Visualization: Inhibition of the COX-2 Pathway by a Pyrazole Derivative

A prominent example of a pyrazole-based drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6] The following diagram illustrates its mechanism of action.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Catalyzes Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Celecoxib Celecoxib (Substituted Pyrazole Amine) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 enzyme by Celecoxib, a substituted pyrazole amine, blocks the synthesis of pro-inflammatory prostaglandins.[5][6]

Quantitative Data: Anticancer Activity of Substituted Pyrazole Amines

The following table summarizes the in vitro anticancer activity of selected substituted pyrazole amine derivatives against various human cancer cell lines, with their potency expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference
Compound 29 MCF-7, HepG2, A549, Caco210.05 - 29.95Pyrazolo[1,5-a]pyrimidine scaffold, potent CDK2 inhibitor.[1]
Compound 35 HepG2, MCF-7, Hela3.53 - 6.71Exhibits broad-spectrum cytotoxicity.[1]
Compound 37 MCF-75.21Pyrazole ring-containing isolongifolanone derivative, induces apoptosis.[1]
Compound 2 MCF-7, HepG26.57 (MCF-7), 8.86 (HepG2)Pyrazole-thiophene hybrid, thiophene moiety enhances activity.[4]
Compound 8 MCF-78.08Demonstrates selectivity towards breast cancer cells.[4]
Compound 6 Various (6 cell lines)0.00006 - 0.000253,4-diaryl pyrazole derivative, potent tubulin polymerization inhibitor.[1]
Compound 24 A549, HCT1168.21 - 19.561H-pyrazolo[3,4-d]pyrimidine derivative, potent EGFR inhibitor.[1]
5b K562, A5490.021 (K562), 0.69 (A549)Identified as a novel tubulin polymerization inhibitor.[7]
Experimental Protocols: A Framework for Anticancer Evaluation

This protocol outlines a common method for the synthesis of N-substituted pyrazoles from primary amines.

Materials:

  • Primary aliphatic or aromatic amine

  • 2,4-pentanedione

  • O-(4-nitrobenzoyl)hydroxylamine

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EA) for chromatography

Procedure:

  • In a reaction vessel, combine the primary amine (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF (5.0 mL).[8]

  • Heat the reaction mixture at 85 °C for 1.5 hours.[8]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-substituted pyrazole.[8]

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Combine: - Primary Amine - 2,4-pentanedione - O-(4-nitrobenzoyl)hydroxylamine - DMF Start->Reactants Reaction Heat at 85°C for 1.5 hours Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EA) Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of substituted pyrazole amines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Substituted pyrazole amine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted pyrazole amines have demonstrated promising activity against a range of bacteria and fungi, offering a potential new avenue for the development of anti-infective therapies.[9][10][11]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial mechanisms of pyrazole derivatives are still being elucidated but are thought to involve:

  • Enzyme Inhibition: Similar to their anticancer effects, pyrazoles can inhibit essential microbial enzymes.

  • Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain pyrazoles have been shown to inhibit biofilm formation in pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of Substituted Pyrazole Amines

The following table presents the antimicrobial activity of selected pyrazole derivatives, typically expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater antimicrobial potency.

Compound IDTarget Microorganism(s)MIC (µg/mL)Key Structural Features & SAR InsightsReference
Compound 3 E. coli0.25Highly active against Gram-negative bacteria.[12]
Compound 4 S. epidermidis0.25Potent activity against Gram-positive bacteria.[12]
Compound 2 A. niger1Significant antifungal activity.[12]
Compound 9 S. aureus (MDR strains)4Active against multidrug-resistant strains.[13]
Chloro derivatives S. aureus, C. albicans- (Potent activity observed)Chloro and bromo substituents increase antimicrobial activity.[10]
Experimental Protocols: Screening for Antimicrobial Efficacy

This method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Substituted pyrazole amine compounds

  • 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Substituted pyrazole amines represent a remarkably versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them an attractive scaffold for further development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular mechanisms of action for a broader range of pyrazole amines, exploring their potential in combination therapies, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into clinical development. The continued exploration of this privileged scaffold holds the key to unlocking new therapeutic solutions for some of the most pressing challenges in human health.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]

  • Celecoxib. StatPearls. Available at: [Link]

  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Antioxidants. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available at: [Link]

  • The mechanism of action of the anticancer activity pathway. ResearchGate. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

  • Synthesis and anticancer activity of substituted pyrazole de. TSI Journals. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

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Comprehensive Technical Guide: Characterization of 5-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-methyl-1-propyl-1H-pyrazol-4-amine (CAS: 1197235-71-4 for HCl salt) is a critical heterocyclic building block in modern drug discovery. It serves as a privileged scaffold in the synthesis of kinase inhibitors (e.g., IRAK4, CHK1 inhibitors) and GPCR ligands. Its structural value lies in the 4-amino group, which acts as a versatile handle for amidation, urea formation, or cross-coupling, while the 1-propyl and 5-methyl substituents provide specific hydrophobic vectors for binding pocket occupancy.

This guide addresses the primary challenge in working with this scaffold: Regioisomeric differentiation. The synthesis of N-alkyl-C-methyl pyrazoles frequently yields mixtures of 1,5-dimethyl and 1,3-dimethyl isomers. Establishing the position of the methyl group (C5 vs. C3) is non-trivial but essential for Structure-Activity Relationship (SAR) integrity. This document provides a self-validating protocol for the unambiguous characterization of the 5-methyl isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-methyl-1-propyl-1H-pyrazol-4-amine
Common Name 4-Amino-5-methyl-1-propylpyrazole
CAS Number 1197235-71-4 (HCl salt)
Molecular Formula C

H

N

Molecular Weight 139.20 g/mol (Free Base); 175.66 g/mol (HCl Salt)
SMILES CCCN1N=CC(N)=C1C
Appearance Viscous yellow oil (Free Base); Off-white hygroscopic solid (HCl Salt)
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (Free Base).
pKa (Calc) ~4.5 (Conjugate acid of pyrazole N), ~3.0 (4-NH2 group)

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate characterization. The most common route involves the nitration of 5-methyl-1-propyl-1H-pyrazole followed by catalytic reduction.

Synthesis Workflow & Impurities

The primary impurity risks arise from the initial cyclization step (regioisomer formation) and the reduction step (incomplete reduction).

SynthesisPath Precursors Propylhydrazine + Acetylacetone/Enolate Cyclization Cyclization (Regioselectivity Check) Precursors->Cyclization Isomer3 Impurity: 3-methyl isomer Cyclization->Isomer3 Minor Product Intermediate 5-methyl-1-propylpyrazole Cyclization->Intermediate Major Product Nitration Nitration (HNO3/H2SO4) Intermediate->Nitration NitroCmpd 4-nitro-5-methyl-1-propylpyrazole Nitration->NitroCmpd Reduction Reduction (H2, Pd/C) NitroCmpd->Reduction Product TARGET: 5-methyl-1-propyl-1H-pyrazol-4-amine Reduction->Product

Figure 1: Synthesis pathway highlighting the critical regioselectivity checkpoint.

Critical Impurities
  • Regioisomer (1-propyl-3-methyl-1H-pyrazol-4-amine): Arises if the initial cyclization of hydrazine is not controlled. Difficult to separate by standard HPLC.

  • Nitro Precursor: Incomplete reduction results in residual 4-nitro compound, which is highly colored (yellow/orange) and toxic.

  • Azo-dimers: Oxidative coupling of the amine can occur upon air exposure, leading to colored impurities.

Structural Characterization Protocols

This section details the specific spectroscopic evidence required to confirm the structure, specifically distinguishing the 5-methyl isomer from the 3-methyl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 is recommended to prevent amine proton exchange and ensure solubility of the HCl salt.
1H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
C3-H 7.20 - 7.35Singlet (s)1HAromatic pyrazole proton. Downfield due to C=N anisotropy.
NH

3.80 - 4.50Broad (br s)2HExchangeable. Chemical shift varies with concentration/salt form.
N-CH

3.85 - 3.95Triplet (t)2H

-protons of propyl group. Diagnostic for N-alkylation.
C5-CH

2.10 - 2.25Singlet (s)3HCRITICAL: Upfield relative to N-methyl, but distinct shift.
Propyl-

1.65 - 1.75Multiplet (m)2H

-methylene of propyl chain.
Propyl-

0.85 - 0.95Triplet (t)3HTerminal methyl of propyl chain.
The "Smoking Gun": 2D NOESY Experiment

To definitively prove the compound is the 5-methyl isomer and not the 3-methyl isomer, you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • 5-methyl isomer: Strong NOE correlation observed between the N-CH

    
      (propyl 
    
    
    
    ) and the C5-CH
    
    
    protons. They are spatially adjacent.
  • 3-methyl isomer: Strong NOE correlation observed between the N-CH

    
      and the C5-H  (aromatic proton). The methyl group is too far away to show a correlation.
    

NOESY_Logic cluster_5Me 5-Methyl Isomer (Target) cluster_3Me 3-Methyl Isomer (Impurity) N1 N1-Propyl NOE1 STRONG NOE Signal N1->NOE1 C5 C5-Methyl C5->NOE1 N1_b N1-Propyl NOE2 STRONG NOE Signal N1_b->NOE2 C5_b C5-Proton (H) C5_b->NOE2

Figure 2: Logical flow for distinguishing regioisomers using NOESY NMR.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion: [M+H]

    
     = 140.12 (Calculated).
    
  • Fragmentation Pattern:

    • m/z 140

      
       123:  Loss of NH
      
      
      
      (characteristic of primary amines).
    • m/z 140

      
       98:  Loss of Propyl group (via alkene elimination).
      
Infrared Spectroscopy (FT-IR)
  • Primary Amine: Doublet at ~3300–3400 cm

    
     (N-H stretching).
    
  • C=N / C=C (Pyrazole): Strong bands at 1580–1600 cm

    
    .
    
  • Aliphatic C-H: 2850–2960 cm

    
     (Propyl/Methyl).
    

Purity Assessment (HPLC Method)

Due to the polarity of the amine, standard reverse-phase conditions require buffering to prevent peak tailing.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Retention Time: The amine will elute early (approx 2-4 min) due to basicity and polarity. The nitro precursor (if present) will elute significantly later.

Handling and Stability

  • Oxidation Sensitivity: Free base aminopyrazoles are prone to air oxidation, turning dark brown/black over time.

    • Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt .

  • Hygroscopicity: The salt forms are often hygroscopic.

    • Storage: Desiccator at -20°C.

  • Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56965689, 5-methyl-1-propyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Context on regioisomer synthesis). Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for amine handling/protection).
  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOESY interpretation). Retrieved from [Link]

Sources

Technical Guide: 5-Methyl-1-propyl-1H-pyrazol-4-amine Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the design, synthesis, and application of 5-methyl-1-propyl-1H-pyrazol-4-amine and its structural analogs. It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Chemical Class: Aminopyrazoles | Application: Kinase Inhibitor Scaffolds, Heterocyclic Building Blocks

Executive Summary & Chemical Profile

The 1-alkyl-5-methyl-1H-pyrazol-4-amine scaffold represents a privileged substructure in medicinal chemistry, serving as a critical bioisostere for diamine ligands in kinase inhibitors (e.g., JAK, Aurora kinases) and as a precursor for fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Unlike its 3-amino or 5-amino isomers, which are synthesized directly via condensation, the 4-amino variant typically requires an electrophilic aromatic substitution (nitration) followed by reduction. The specific substitution pattern (N1-propyl, C5-methyl) imparts unique lipophilicity and steric vectors compared to the more common N1-methyl analogs.

Core Physicochemical Profile
PropertyValue (Predicted/Analog Based)Relevance
Formula C

H

N

Low MW fragment
MW 139.20 g/mol High ligand efficiency
LogP ~0.8 - 1.2Good membrane permeability
pKa (Conj. Acid) ~4.0 - 5.0Weak base; protonated at low pH
H-Bond Donors 2 (Primary Amine)Critical for hinge binding in kinases
H-Bond Acceptors 2 (Pyridine-like N, Amine N)Solvent interaction/binding

Structural Activity Relationship (SAR) Analysis

The biological utility of this scaffold is defined by three distinct vectors. Modifications at these positions alter electronic distribution and steric fit within a binding pocket.

SAR Map & Logic
  • Vector A (N1-Position): Controls solubility and hydrophobic pocket occupancy. The propyl group provides moderate lipophilicity (

    
     value) compared to methyl, potentially improving potency in hydrophobic clefts (e.g., ATP-binding sites).
    
  • Vector B (C5-Position): The methyl group at C5 locks the conformation of N1-substituents via steric clash, preventing free rotation and enforcing a specific bioactive conformation. It also blocks metabolism at this reactive carbon.

  • Vector C (C4-Amine): The primary handle for derivatization. Conversion to amides, ureas, or sulfonamides creates the "warhead" or H-bond network necessary for high-affinity binding.

SAR_Analysis Core 5-methyl-1-propyl-1H-pyrazol-4-amine N1 N1-Propyl Group (Hydrophobic Vector) Modulates: LogP, Permeability Core->N1 C5 C5-Methyl Group (Steric Anchor) Modulates: Conformation, Metabolism Core->C5 C4 C4-Amine (Functional Handle) Target: Amides, Ureas, Sulfonamides Core->C4 Kinase Hydrophobic Pocket II Kinase Hydrophobic Pocket II N1->Kinase Hydrophobic Pocket II Prevents CYP450 Oxidation Prevents CYP450 Oxidation C5->Prevents CYP450 Oxidation Hinge Region H-Bonding Hinge Region H-Bonding C4->Hinge Region H-Bonding

Figure 1: SAR vectors for the 5-methyl-1-propyl-1H-pyrazol-4-amine scaffold.

Synthetic Pathways

Synthesis of 4-aminopyrazoles is non-trivial due to the need for regiocontrol. The Nitration-Reduction Sequence is the industry standard for scalability and purity.

Pathway A: The Nitration-Reduction Route (Recommended)

This route avoids the formation of regioisomers often seen in direct cyclization of hydrazine with functionalized diketones.

  • Step 1: Scaffold Construction

    • Reaction of propylhydrazine with 4,4-dimethoxy-2-butanone (or sodium acetoacetaldehyde).

    • Regioselectivity Note: Reaction conditions must be controlled (solvent polarity) to favor the 1,5-isomer over the 1,3-isomer.

  • Step 2: Electrophilic Nitration

    • Nitration at C4 is highly favored.

  • Step 3: Reduction

    • Catalytic hydrogenation yields the free amine.

Synthesis_Pathway SM1 Propylhydrazine Intermediate1 1-propyl-5-methyl-1H-pyrazole (Parent Scaffold) SM1->Intermediate1 Cyclization (Regiocontrol Required) SM2 Acetoacetaldehyde Equivalent SM2->Intermediate1 Cyclization (Regiocontrol Required) Intermediate2 4-Nitro-1-propyl-5-methyl-1H-pyrazole (Nitration Product) Intermediate1->Intermediate2 HNO3 / H2SO4 (Nitration) Product 5-methyl-1-propyl-1H-pyrazol-4-amine (Target) Intermediate2->Product H2, Pd/C (Reduction)

Figure 2: Step-wise synthesis via the Nitration-Reduction pathway.

Detailed Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol 1: Nitration of 1-propyl-5-methyl-1H-pyrazole

This step installs the nitrogen source at the C4 position.

  • Reagents: 1-propyl-5-methyl-1H-pyrazole (1.0 eq), Fuming HNO

    
     (1.5 eq), Conc. H
    
    
    
    SO
    
    
    (solvent).[1]
  • Procedure:

    • Dissolve the pyrazole starting material in concentrated H

      
      SO
      
      
      
      at 0°C.
    • Add fuming HNO

      
       dropwise, maintaining internal temperature <10°C (Exothermic!).
      
    • Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS (Disappearance of SM, appearance of M+45 peak).

    • Quench: Pour onto crushed ice carefully. Neutralize with Na

      
      CO
      
      
      
      or NaOH to pH ~8.
    • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield: Typically 80-90% as a yellow solid/oil.

Protocol 2: Reduction to 4-Amine
  • Reagents: 4-Nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Methanol (solvent), H

    
     gas (balloon).
    
  • Procedure:

    • Dissolve the nitro compound in Methanol (0.1 M concentration).

    • Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

    • Purge with H

      
       gas and stir under H
      
      
      
      balloon pressure for 4-12 hours.
    • Workup: Filter through a Celite pad to remove catalyst (Caution: Pd/C is pyrophoric when dry). Wash pad with Methanol.

    • Concentrate filtrate to yield the 4-aminopyrazole .

    • Storage: Store under inert gas at -20°C. Aminopyrazoles can oxidize (turn dark) upon air exposure.

Analog Derivatization & Applications

The 4-amine is rarely the final drug; it is a "linker" functionality. Common high-value analogs include:

Amide Analogs (Kinase Inhibitors)

Reaction with acyl chlorides or carboxylic acids (via HATU coupling) generates amides.

  • Significance: The amide carbonyl acts as a H-bond acceptor, while the NH is a donor, mimicking the adenine ring of ATP.

  • Example: Coupling with 2-chloropyrimidine-4-carboxylic acid yields analogs similar to Crizotinib or Ruxolitinib precursors.

Urea Analogs

Reaction with isocyanates yields ureas.

  • Significance: Ureas provide a "linker" geometry often used to reach a "back pocket" in enzyme active sites (e.g., Sorafenib-like binding modes).

Sulfonamide Analogs

Reaction with sulfonyl chlorides.

  • Significance: Enhances solubility and metabolic stability. Used in antimicrobial research.[2][3][4]

Comparative Data of Common Analogs
Analog TypeReagent ClassPrimary BioactivityKey Feature
Amide Acid Chloride / HATUKinase InhibitionHinge Binder
Urea IsocyanateVEGFR/PDGFR InhibitionType II Kinase Binding
Schiff Base AldehydeAntimicrobialReactive Intermediate
Sulfonamide Sulfonyl ChlorideAntibacterial/AntifungalPolar Surface Area

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana. Link

  • Nitration Protocols: Grimmett, M.R., et al. "Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds." Journal of the Chemical Society C. Link

  • Reduction Methodologies: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4." Journal of Synthetic Chemistry. Link

  • Biological Applications (Kinase): "Pyrazole: an emerging privileged scaffold in drug discovery."[4] Future Medicinal Chemistry. Link

  • Antimicrobial Activity: "Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives." Journal of Agricultural and Food Chemistry. Link

  • Mitsunobu Route: "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate.[5][6] Link

Sources

A Predictive Guide to the Spectroscopic Characterization of 5-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 5-methyl-1-propyl-1H-pyrazol-4-amine. In the absence of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from analogous pyrazole derivatives and foundational spectroscopic texts. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and identification of this and similar heterocyclic amines.

Introduction

5-methyl-1-propyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will outline the theoretical basis for the expected spectroscopic signatures of 5-methyl-1-propyl-1H-pyrazol-4-amine, providing a valuable reference for its synthesis and future experimental analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-methyl-1-propyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.

Experimental Protocol: Acquiring NMR Spectra

A standard approach for acquiring high-quality NMR data for a novel compound like 5-methyl-1-propyl-1H-pyrazol-4-amine would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.[2]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Perform a standard one-dimensional ¹H NMR experiment.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is standard to obtain singlets for each unique carbon atom.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining ¹H-¹H and ¹H-¹³C correlations, respectively.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Acquire 1H, 13C, and 2D Spectra c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Integration and Peak Picking f->g h Assign Resonances g->h i Elucidate Structure h->i

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 5-methyl-1-propyl-1H-pyrazol-4-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrazole ring and the amino group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.3s1HH-3 (pyrazole ring)The proton on the pyrazole ring is expected to be a singlet and appear in the aromatic region.[2]
~3.8t2HN-CH₂ (propyl)The methylene group attached to the pyrazole nitrogen will be a triplet due to coupling with the adjacent CH₂ group.
~3.5br s2H-NH₂The protons of the primary amine are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.[3]
~2.2s3HC5-CH₃The methyl group on the pyrazole ring will be a singlet.
~1.7sextet2H-CH₂- (propyl)The central methylene group of the propyl chain will be a sextet due to coupling with the adjacent CH₂ and CH₃ groups.
~0.9t3H-CH₃ (propyl)The terminal methyl group of the propyl chain will be a triplet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[4]

Chemical Shift (δ, ppm) Assignment Rationale
~148C-5 (pyrazole ring)The carbon bearing the methyl group is expected to be downfield.[4]
~135C-3 (pyrazole ring)The carbon with the attached proton is also expected in the aromatic region.[4]
~120C-4 (pyrazole ring)The carbon bearing the amino group will be influenced by the nitrogen's electron-donating effect.
~50N-CH₂ (propyl)The carbon of the methylene group attached to the nitrogen.
~23-CH₂- (propyl)The central carbon of the propyl chain.
~11C5-CH₃The carbon of the methyl group on the pyrazole ring.
~11-CH₃ (propyl)The terminal methyl carbon of the propyl chain.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Experimental Protocol: Acquiring IR Spectra
  • Sample Preparation:

    • Neat (Liquid): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum (of air or the salt plates) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Diagram of the IR Spectroscopy Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Functional Group Analysis a Prepare Sample (Neat, KBr, or ATR) b Obtain Background Spectrum a->b c Obtain Sample Spectrum b->c d Background Subtraction c->d e Identify Characteristic Absorption Bands d->e

Caption: A streamlined workflow for IR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of 5-methyl-1-propyl-1H-pyrazol-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400-3250N-H stretch (asymmetric and symmetric)Primary AmineMedium (two bands)[5]
3100-3000C-H stretchAromatic (pyrazole ring)Medium to Weak
2960-2850C-H stretchAliphatic (propyl and methyl)Strong
1650-1580N-H bendPrimary AmineMedium to Strong[5]
1600-1475C=N and C=C stretchPyrazole RingMedium
1335-1250C-N stretchAromatic AmineStrong[6]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: The sample molecules are ionized. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, while softer ionization methods like electrospray ionization (ESI) or chemical ionization (CI) are more likely to preserve the molecular ion.[7]

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_detect Detection & Analysis a Introduce Sample b Ionize Molecules (e.g., EI, ESI) a->b c Separate Ions by m/z b->c d Detect Ions and Generate Spectrum c->d e Analyze Molecular Ion and Fragments d->e

Caption: Fundamental steps in mass spectrometry analysis.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula of 5-methyl-1-propyl-1H-pyrazol-4-amine is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 139. The presence of an odd number of nitrogen atoms follows the nitrogen rule, resulting in an odd molecular weight.[8]

  • Key Fragmentation Patterns: Pyrazoles are known to undergo characteristic fragmentation pathways.[9][10]

    • Loss of Propyl Radical: A significant fragment may be observed at m/z = 96, corresponding to the loss of the propyl group (•C₃H₇).

    • Loss of Ethene (from propyl): A peak at m/z = 111 is possible due to the loss of an ethene molecule (C₂H₄) from the propyl chain via a McLafferty-type rearrangement.

    • Ring Cleavage: Cleavage of the pyrazole ring can lead to various smaller fragments. A common fragmentation pathway for pyrazoles is the expulsion of HCN.[10]

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine group can also occur.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-methyl-1-propyl-1H-pyrazol-4-amine. The predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a robust framework for the identification and structural elucidation of this novel compound. Experimental verification of these predictions will be the definitive step in confirming its structure and will contribute valuable data to the broader understanding of substituted pyrazoles.

References

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • PubMed. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Retrieved from [Link]

  • University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Pyrazole Amines as Privileged Scaffolds in Kinase Inhibitor Synthesis

[1][2]

Abstract

This application note details the synthetic utility and structural rationale for employing pyrazole amines in the development of Type I and Type II kinase inhibitors. We explore the "donor-acceptor" hydrogen bonding motifs that make 3-aminopyrazoles ideal ATP mimetics and provide robust protocols for their regioselective incorporation into heterobicyclic cores. Special emphasis is placed on overcoming the N1/N2 alkylation regioselectivity challenge—a common bottleneck in scaling lead compounds like Tozasertib (VX-680) and Encorafenib.

Introduction: The Hinge-Binding Pharmacophore

The human kinome contains over 500 protein kinases, sharing a conserved ATP-binding pocket.[1] The "hinge region," a flexible segment connecting the N-terminal and C-terminal lobes, is the primary anchor point for small molecule inhibitors.

Pyrazole amines, particularly 3-aminopyrazoles , are classified as "privileged scaffolds" because they mimic the adenine ring of ATP. They typically engage the hinge region via a bidentate hydrogen bond network:

  • H-Bond Donor: The exocyclic amine (

    
    ) or the pyrazole ring NH.
    
  • H-Bond Acceptor: The pyrazole ring nitrogen (

    
    ).
    

This interaction mimics the hydrogen bonds formed by the N1 and N6-amino groups of adenine in ATP, providing high affinity for the kinase active site [1].

Structural Biology Visualization

The following diagram illustrates the critical binding interactions between a generic pyrazole-amine-based inhibitor and the kinase hinge backbone (e.g., residues corresponding to the "Gatekeeper+1" and "Gatekeeper+3" positions).

KinaseBindingResidue_COBackbone C=O(Acceptor)Residue_NHBackbone N-H(Donor)Pyraz_NPyrazole Ring N=(Acceptor)Residue_NH->Pyraz_NH-Bond (2.9 Å)Pyraz_NHPyrazole Ring NH(Donor)Pyraz_NH->Residue_COH-Bond (2.8 Å)

Figure 1: Bidentate hydrogen bonding network between the 3-aminopyrazole scaffold and the kinase hinge region backbone.

Strategic Synthesis & Regiocontrol

The synthesis of pyrazole-based inhibitors often involves coupling a 3-aminopyrazole to a core scaffold (e.g., pyrimidine, pyridine). A critical failure mode in this chemistry is regioisomerism .

The Tautomerism Challenge

Unsubstituted 3-aminopyrazoles exist in tautomeric equilibrium with 5-aminopyrazoles. When alkylating the ring nitrogens (e.g., to attach a solubilizing tail), electrophiles can attack either N1 or N2.

  • N1-Alkylation: Generally preferred for bioactivity (projects the tail into the solvent front).

  • N2-Alkylation: Often yields inactive compounds due to steric clash with the kinase P-loop.

Expert Tip: To ensure N1 regioselectivity, use THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups during the core coupling steps, or employ steric bulk on the electrophile to direct alkylation away from the amino group [2].

Experimental Protocols

Protocol A: Coupling for Core Assembly

This protocol describes the synthesis of a Tozasertib-like core, coupling a 3-aminopyrazole to a 2,4-dichloropyrimidine. This is the standard method for generating the "hinge-binder + linker" motif [3].

Reagents:

  • 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 equiv)

  • 5-Methyl-1H-pyrazol-3-amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Procedure:

  • Preparation: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 g, 5.1 mmol) in EtOH (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 5-methyl-1H-pyrazol-3-amine (0.55 g, 5.6 mmol) followed by DIPEA (2.2 mL, 12.8 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product usually precipitates as a white or pale yellow solid.

    • Note: If the reaction is sluggish, switch solvent to n-BuOH and heat to 110°C.

  • Workup: Cool the reaction to room temperature. Filter the precipitate.[2]

  • Purification: Wash the filter cake with cold EtOH (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted amine.

  • Yield: Dry under vacuum. Typical yield: 75–85%.

Validation Criteria:

  • LC-MS: Single peak, Mass [M+H]+ corresponds to the monosubstituted product.

  • 1H NMR: Diagnostic shift of the pyrimidine C5-H proton.

Protocol B: Buchwald-Hartwig Amination for Tail Attachment

When

Reagents:

  • Aryl Bromide/Iodide Scaffold (1.0 equiv)

  • Protected Aminopyrazole (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the aryl halide (0.5 mmol), aminopyrazole (0.6 mmol),

    
     (325 mg, 1.0 mmol), 
    
    
    (23 mg), and Xantphos (29 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Data: Coupling Methods

Parameter

(Protocol A)
Buchwald-Hartwig (Protocol B)
Substrate Scope Electron-deficient heterocycles (Pyrimidines, Triazines)Electron-rich or neutral Aryl/Heteroaryl Halides
Reaction Temp 80–120°C80–110°C
Base Sensitivity Tolerates weak bases (DIPEA,

)
Requires inorganic bases (

, NaOtBu)
Cost Low (No metal catalyst)High (Pd catalyst + Ligand)
Scalability High (kg scale feasible)Moderate (Catalyst removal required)

Synthetic Workflow Decision Tree

The following logic map guides the chemist in selecting the appropriate synthetic route based on the electronic nature of the kinase inhibitor core.

SynthesisDecisionStartTarget: Pyrazole-Amine Kinase InhibitorCoreCheckIs the Core Scaffold Electron Deficient?(e.g., Chloropyrimidine, Nitro-aryl)Start->CoreCheckSNArRoute A: SNAr Coupling(Protocol A)CoreCheck->SNArYes (Activated)BuchwaldRoute B: Pd-Catalyzed Coupling(Protocol B)CoreCheck->BuchwaldNo (Unactivated)YesPathYesNoPathNoRegioCheckIs N-Alkylation Required?SNAr->RegioCheckBuchwald->RegioCheckProtectUse THP/SEM Protectionbefore CouplingRegioCheck->ProtectYes (Prevent N2 isomer)DirectDirect CouplingRegioCheck->DirectNo

Figure 2: Decision matrix for selecting the optimal synthetic pathway for pyrazole amine incorporation.

References

  • Hinge Binder Interaction Modes: Xing, L., et al. "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry Letters, 2015.

  • Regioselectivity in Pyrazoles: Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[3] Nature, 2025.[3]

  • Tozasertib (VX-680) Synthesis: Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 2004.

  • Buchwald-Hartwig Protocols: BenchChem Technical Support. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." BenchChem, 2025.[4]

Application Notes & Protocols: Developing Fluorescent Probes with Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of Pyrazole Amines in Fluorescence Sensing

In the dynamic field of molecular sensing and bioimaging, the demand for versatile and efficient fluorescent probes is ever-increasing.[1][2] Pyrazole derivatives have emerged as a particularly promising class of fluorophores due to their remarkable synthetic accessibility, robust photophysical properties, and inherent biocompatibility.[1][2][3] Among these, pyrazole amines, specifically those bearing an amino group at the C5 position, offer a unique combination of electron-donating character and coordination sites, making them exceptional scaffolds for the rational design of fluorescent probes for a wide array of analytes, including metal ions and biomolecules.[3][4][5]

This comprehensive guide provides an in-depth exploration of the development of fluorescent probes based on pyrazole amines. Moving beyond a simple recitation of protocols, this document delves into the underlying principles of probe design, the rationale behind experimental choices, and detailed, field-proven methodologies for synthesis, characterization, and application. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully harness the power of pyrazole amine fluorophores in their own investigations.

I. Design Principles of Pyrazole Amine-Based Fluorescent Probes

The efficacy of a fluorescent probe hinges on the synergistic interplay of three key components: a fluorophore, a recognition moiety (receptor), and a signaling mechanism. The pyrazole amine core can be ingeniously functionalized to integrate these elements into a cohesive sensing platform.

  • The Pyrazole Amine as the Fluorophore: The pyrazole ring, particularly when substituted with an amino group, forms a robust fluorophore with tunable emission properties. The lone pair of electrons on the amino group can participate in charge transfer processes, influencing the photophysical characteristics of the molecule.[1] The synthetic versatility of the pyrazole scaffold allows for the introduction of various substituents to modulate the emission wavelength, quantum yield, and Stokes shift.[1]

  • The Recognition Moiety: The true power of pyrazole amine probes lies in their capacity to be coupled with a wide range of recognition moieties. These are chemical groups that selectively bind to the target analyte. For instance, the nitrogen atoms of the pyrazole ring and the exocyclic amine can themselves act as a chelating site for metal ions.[4] Alternatively, the pyrazole amine can be functionalized with other ligands to confer specificity for different analytes.

  • Signaling Mechanisms: The interaction of the analyte with the recognition moiety must translate into a detectable change in the fluorescence output. Several photophysical mechanisms can be exploited for this purpose:

    • Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group can quench the fluorescence of the pyrazole amine through PET. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.[1]

    • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe molecule, leading to a shift in the emission wavelength. This can result in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more robust and quantitative measurement.[1]

    • Excited-State Intramolecular Proton-Transfer (ESIPT): This process can be disrupted upon analyte binding, leading to a quenching of fluorescence.[1]

The rational design of a pyrazole amine-based probe, therefore, involves the careful selection and integration of these three components to achieve high sensitivity and selectivity for the target analyte.

Diagram of a Generic Pyrazole Amine-Based Fluorescent Probe:

G cluster_probe Pyrazole Amine Fluorescent Probe fluorophore Pyrazole Amine Core (Fluorophore) linker Linker fluorophore->linker recognition Recognition Moiety (Analyte Binding Site) analyte Analyte recognition->analyte Selective Binding linker->recognition signal Change in Fluorescence Signal (Turn-on, Turn-off, or Ratiometric Shift) analyte->signal Induces

Caption: General architecture of a pyrazole amine fluorescent probe.

II. Synthesis of a Representative Pyrazole Amine-Based Fluorescent Probe for Zinc (II) Detection

This section provides a detailed protocol for the synthesis of a "turn-on" fluorescent probe for the detection of Zn²⁺ ions, based on a pyrazole amine scaffold. The design incorporates a pyridine moiety as the recognition element, which, in conjunction with the pyrazole nitrogens, forms a chelating pocket for Zn²⁺.

Protocol 1: Synthesis of the Pyrazole Amine Probe

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • 2-pyridinecarboxaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Schiff Base Formation:

    • In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol (30 mL).

    • Add 2-pyridinecarboxaldehyde (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The Schiff base product may precipitate out. If so, collect the solid by filtration. If not, proceed to the next step.

  • Reduction of the Schiff Base:

    • Cool the reaction mixture from the previous step in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water (20 mL).

    • Remove the organic solvent under reduced pressure.

  • Work-up and Purification:

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrazole amine probe.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction.

  • Glacial Acetic Acid Catalyst: The acid catalyzes the formation of the imine (Schiff base) by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that reduces the imine to the amine without affecting the aromatic rings.

  • Dichloromethane for Extraction: DCM is a versatile organic solvent that is immiscible with water and effectively dissolves the product.

  • Column Chromatography for Purification: This is a standard and effective method for purifying organic compounds from reaction byproducts.

III. Characterization of the Pyrazole Amine Probe

Once synthesized and purified, the probe must be thoroughly characterized to determine its photophysical properties and its response to the target analyte.

Protocol 2: Photophysical Characterization

Materials:

  • Synthesized pyrazole amine probe

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • UV-Vis Absorption Spectroscopy:

    • Dilute the stock solution to a final concentration of 10 µM in the desired solvent.

    • Record the absorption spectrum from 200 to 700 nm.

    • Determine the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Using the same 10 µM solution, record the emission spectrum by exciting at the λₘₐₓ determined from the absorption spectrum.

    • Determine the wavelength of maximum emission (λₑₘ).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • The quantum yield is calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where X and ST denote the sample and standard, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 3: Analyte Sensing Studies

Materials:

  • Pyrazole amine probe stock solution (1 mM in DMSO)

  • Stock solution of ZnCl₂ (10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Fluorescence Titration:

    • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in the buffer solution.

    • Add increasing concentrations of the Zn²⁺ stock solution to these probe solutions (e.g., 0 to 10 equivalents).

    • After each addition, incubate for a short period (e.g., 5 minutes) and record the fluorescence emission spectrum.

  • Selectivity Study:

    • Prepare solutions of the probe (10 µM) in the buffer.

    • Add a fixed, excess concentration (e.g., 100 µM) of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺) to separate probe solutions.

    • Record the fluorescence emission spectrum for each solution and compare the response to that of Zn²⁺.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus Zn²⁺ concentration plot.

Table 1: Representative Photophysical Data for Pyrazole Amine-Based Probes

ProbeAnalyteλₘₐₓ (nm)λₑₘ (nm)Quantum Yield (Φ)Sensing MechanismReference
Pyrazolo[4,3-b]pyridine derivativeBF₃3364400.35 -> 0.65ICT[3]
3-(Coumarin-3-yl)pyrazoleH₂S425500--[3]
Pyrazole-based imineGa³⁺309, 374-0.002 -> 0.57PET[1]
Pyrazoline derivativeCu²⁺4005000.03 -> 0.003ESIPT[1]
1-(2-Pyridyl)-4-styrylpyrazoleHg²⁺-390"Turn-off"Chelation[6][7]
Pyridine-pyrazole derivativeAl³⁺3804500.051Chelation[4]

IV. Application in Cellular Imaging

The utility of a fluorescent probe is ultimately demonstrated by its performance in a biological context. This protocol outlines a general procedure for using a pyrazole amine-based probe for the detection of intracellular Zn²⁺.

Protocol 4: Live Cell Imaging of Intracellular Zinc

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pyrazole amine probe stock solution (1 mM in DMSO)

  • ZnCl₂ stock solution (1 mM in water)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere containing 5% CO₂.

  • Probe Loading:

    • When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS.

    • Incubate the cells with a solution of the pyrazole amine probe (e.g., 5 µM) in serum-free DMEM for 30 minutes at 37°C.

  • Analyte Treatment:

    • Wash the cells twice with PBS to remove excess probe.

    • Incubate the cells with a solution of ZnCl₂ (e.g., 50 µM) in serum-free DMEM for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

Experimental Workflow for Cellular Imaging:

G A 1. Culture Cells on Glass-Bottom Dish B 2. Wash Cells with PBS A->B C 3. Incubate with Pyrazole Amine Probe B->C D 4. Wash Cells with PBS C->D E 5. Treat with ZnCl₂ Solution D->E F 6. Wash Cells with PBS E->F G 7. Image with Confocal Microscope F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for optimizing the synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine. The synthesis is typically approached as a multi-step process, and this document is structured to address common challenges at each critical stage to improve overall yield and purity.

The most common synthetic route involves three key stages:

  • Pyrazole Ring Formation: Synthesis of the core 5-methyl-1H-pyrazol-4-yl scaffold, often starting with a precursor that installs a group at the 4-position (like a nitro group) that can later be converted to an amine.

  • N1-Propylation: Alkylation of the pyrazole ring at the N1 position with a propyl group. This step is often the most significant challenge due to potential side reactions and regioselectivity issues.

  • Reduction: Conversion of the 4-position functional group (e.g., nitro) to the target amine.

Troubleshooting Guide & Optimization Strategies

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Stage 1 & 2: N1-Propylation of the Pyrazole Ring

The N-alkylation of pyrazoles is a critical step where yield is often compromised due to the formation of regioisomers (N1 vs. N2 alkylation) and incomplete reactions.[1]

Q: My N-propylation reaction results in a mixture of N1 and N2 isomers, which are difficult to separate and lower the yield of the desired N1 product. How can I improve regioselectivity?

A: Achieving high N1-regioselectivity is governed by a combination of steric, electronic, and solvent effects. The less sterically hindered nitrogen is generally favored for alkylation.[2]

  • Underlying Cause: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to competitive alkylation at both sites.[3] Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent typically direct the reaction towards the more accessible nitrogen atom.[1][2]

  • Solutions & Optimization:

    • Choice of Base and Solvent System: This is the most critical factor. For N1-alkylation, a combination of a mild base and a polar aproc solvent is often effective. A system of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a reliable starting point for favoring N1-alkylation.[1][4]

    • Steric Control: While the methyl group at the 5-position provides some steric hindrance to favor N1 propylation, this effect can be enhanced. Using a bulkier alkylating agent, if the synthesis allows, can increase selectivity.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired N1 isomer. Try running the reaction at room temperature or even 0 °C before resorting to heating.

Data-Driven Optimization of N-Alkylation Conditions

The following table summarizes how different reaction parameters can influence the outcome of the N-propylation step, providing a clear guide for experimental design.

ParameterCondition A (Suboptimal)Condition B (Optimized for N1)Rationale for Improvement
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a very strong, non-selective base that can lead to mixtures. K₂CO₃ is milder and has been shown to be effective for regioselective N1-alkylation in DMSO.[1][4]
Solvent Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)Polar aprotic solvents like DMSO can stabilize the pyrazole anion and often favor the formation of a single regioisomer.[1]
Temperature 60 °C (Reflux)Room Temperature (25 °C)Lower temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamic one.
Expected N1:N2 Ratio ~ 1:1 to 3:1> 10:1The combination of a milder base and a polar aprotic solvent significantly enhances the selectivity for the desired N1 isomer.[6][7]

Q: The N-propylation reaction is sluggish and does not go to completion, leaving significant amounts of starting pyrazole. How can I drive the reaction to completion?

A: Incomplete conversion is typically due to insufficient reactivity of the electrophile, poor solubility, or a deactivated nucleophile.

  • Solutions & Optimization:

    • Change the Propylating Agent: If you are using 1-chloropropane or 1-bromopropane, switching to 1-iodopropane can significantly increase the reaction rate, as iodide is a better leaving group.

    • Increase Temperature: If selectivity is not an issue, gradually increasing the temperature to 50-80 °C can improve the reaction rate. Monitor the reaction by TLC or LC-MS to ensure product degradation does not occur.

    • Alternative Alkylation Chemistry: For challenging substrates, consider alternative methods like acid-catalyzed alkylation using trichloroacetimidates, which can be effective where traditional base-mediated methods fail.[2][8]

Stage 3: Reduction of the Nitro Group to an Amine

The final step is the reduction of the 4-nitro group to the 4-amine. The main challenges here are achieving complete reduction without affecting the pyrazole ring or other functional groups, and ensuring safe reaction conditions.

Q: My nitro group reduction using catalytic hydrogenation (H₂ with Pd/C) is slow, incomplete, or results in side products. What are the alternatives?

A: While catalytic hydrogenation is common, it can be problematic. The catalyst can be poisoned, and the use of hydrogen gas presents safety concerns. Catalytic transfer hydrogenation is an excellent and often safer alternative.[9]

  • Underlying Cause: Incomplete reduction can be due to poor catalyst activity or insufficient hydrogen donor. Side products can arise from over-reduction or degradation of the starting material under the reaction conditions.

  • Solutions & Optimization:

    • Catalytic Transfer Hydrogenation (CTH): This is a highly recommended method. It uses a hydrogen donor in solution, avoiding the need for pressurized hydrogen gas.[9][10]

      • Recommended System: Use 10% Pd/C as the catalyst with ammonium formate or hydrazine hydrate as the hydrogen source in a solvent like ethanol or methanol.[9] This method is often rapid, clean, and high-yielding.

    • Metal/Acid Reduction: A classic and robust method is the use of a metal in acidic medium.

      • Recommended System: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a very effective and mild reagent for reducing aromatic nitro groups.[11][12] Iron powder with ammonium chloride is another viable option.

Experimental Protocols

Protocol 1: Optimized N1-Propylation of 5-Methyl-4-nitro-1H-pyrazole

This protocol is designed to maximize N1-regioselectivity.

Materials:

  • 5-Methyl-4-nitro-1H-pyrazole (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water & Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add 5-methyl-4-nitro-1H-pyrazole and anhydrous K₂CO₃.

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1-iodopropane dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Nitro Group Reduction via Catalytic Transfer Hydrogenation

This protocol provides a safe and efficient method for the final reduction step.

Materials:

  • 1-Propyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ammonium Formate (NH₄HCO₂, 5.0 eq)

  • Methanol or Ethanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the 1-propyl-5-methyl-4-nitro-1H-pyrazole in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Add ammonium formate in one portion.

  • Heat the mixture to reflux (approx. 65 °C) and stir. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate to remove residual salts.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the final product, 5-methyl-1-propyl-1H-pyrazol-4-amine.

Visual Diagrams

Overall Synthetic Workflow

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: N1-Propylation cluster_2 Stage 3: Reduction start Starting Materials (e.g., Diketone + Hydrazine) pyrazole 5-Methyl-4-nitro-1H-pyrazole start->pyrazole Cyclization & Nitration n_propyl 1-Propyl-5-methyl- 4-nitro-1H-pyrazole pyrazole->n_propyl  1-Iodopropane,  K2CO3, DMSO final_product 5-Methyl-1-propyl- 1H-pyrazol-4-amine n_propyl->final_product  Pd/C,  NH4HCO2

Caption: High-level workflow for the synthesis of 5-methyl-1-propyl-1H-pyrazol-4-amine.

Troubleshooting N-Alkylation Regioselectivity

G start Low N1:N2 Ratio in Propylation Step? check_base Is the base too strong? (e.g., NaH, LDA) start->check_base Yes check_solvent Is the solvent non-polar? (e.g., Toluene, THF) start->check_solvent No solution_base Switch to milder base: K2CO3 or Cs2CO3 check_base->solution_base Yes solution_solvent Change to polar aprotic solvent: DMF or DMSO check_solvent->solution_solvent Yes re_evaluate Re-evaluate Yield & Purity check_solvent->re_evaluate No solution_base->re_evaluate solution_solvent->re_evaluate

Caption: Decision tree for improving regioselectivity in pyrazole N-propylation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for maximizing overall yield? A: The N1-propylation step is undoubtedly the most critical. Poor regioselectivity in this step creates an isomeric mixture that is often difficult and costly to separate, leading to a significant loss of the desired material. Focusing optimization efforts here will have the largest impact on the overall yield.

Q2: Are there any known safety issues with the intermediates? A: Yes, the precursor 4-nitropyrazole and its derivatives should be handled with care. While not as hazardous as some polynitrated aromatics, nitro-containing heterocycles can be thermally sensitive. It is crucial to avoid excessive heating and to use appropriate personal protective equipment.[13]

Q3: Which analytical techniques are best for monitoring the reaction progress and purity? A: For reaction monitoring, Thin Layer Chromatography (TLC) is excellent for a quick qualitative assessment. For more precise quantitative analysis and to distinguish between N1 and N2 isomers, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are essential. Final product characterization should include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm structure and purity.

Q4: Can I use a Mitsunobu reaction for the N-propylation step? A: A Mitsunobu reaction using propanol is a viable alternative for N-alkylation and has been successfully applied to 4-nitropyrazole.[14] This method can sometimes offer better regioselectivity but requires stoichiometric amounts of reagents (DEAD or DIAD and triphenylphosphine) that must be removed during purification. It is a good alternative to consider if standard alkylation methods fail.

References

  • García-Álvarez, R., & Díez, D. (2021). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Padwa, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Tundulawes, E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • ResearchGate. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Available at: [Link]

  • Li, J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Rao, V. U. B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Rao, V. U. B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Synfacts. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Thieme Chemistry. Available at: [Link]

  • ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available at: [Link]

  • Liu, Z., et al. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. Available at: [Link]

  • Tundulawes, E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Vantourout, J. C., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

  • Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • Al-Matar, H. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Bollu, A., & Sharma, N. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate. Available at: [Link]

  • Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. (n.d.). Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt.
  • ChemSynthesis. (2025). 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. Available at: [Link]

  • Elmaaty, T. A., & El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Elmaaty, T. A., & El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Wang, Y., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

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Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole derivatives. As a core heterocyclic scaffold in numerous pharmaceuticals and agrochemicals, clean and efficient synthesis is paramount. This document moves beyond standard protocols to address the common, yet often frustrating, side reactions and impurities that can compromise yield, purity, and scalability. Here, we provide in-depth, experience-driven answers to your most pressing troubleshooting questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions you might ask when an experiment doesn't go as planned. We will explore the root causes of these issues and provide actionable, field-proven solutions.

Section 1: The Regioselectivity Problem—"I'm getting a mixture of isomers I can't separate."

The formation of regioisomeric mixtures is arguably the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] This leads to difficult purification and reduced yield of the desired product.

Question 1: My reaction with methylhydrazine and an unsymmetrical β-diketone gave two isomers. Why did this happen, and how can I control it?

Answer: This is a classic regioselectivity challenge in the Knorr pyrazole synthesis. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] With an unsymmetrical diketone (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2) and a substituted hydrazine (e.g., Me-NHNH2), the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons. This leads to two competing reaction pathways and ultimately, a mixture of two regioisomeric pyrazoles.

The outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[3]

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can block attack at the nearest carbonyl group, favoring reaction at the less sterically hindered site.[3]

  • Reaction pH: The pH is critical. Under acidic conditions, the hydrazine can be protonated, reducing its nucleophilicity.[4] Conversely, different pH levels can influence which carbonyl is more reactive and which nitrogen of the substituted hydrazine is more nucleophilic.[3][5]

Troubleshooting Workflow for Improving Regioselectivity

start Regioisomer Mixture Observed solvent Change Solvent System (Primary Action) start->solvent ph Adjust Reaction pH solvent->ph If selectivity is still low result Desired Regioisomer Enhanced solvent->result Success temp Modify Temperature ph->temp If selectivity is still low ph->result Success protect Consider Protecting Groups temp->protect For persistent issues temp->result Success protect->result Success

Caption: A decision tree for enhancing regioselectivity.

Solution: Solvent Engineering for Regiocontrol

One of the most effective and often overlooked methods for controlling regioselectivity is solvent choice. While ethanol or acetic acid are traditional solvents, they often provide poor selectivity.

Field-Proven Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have been shown to dramatically increase regioselectivity in pyrazole formation.[3] These solvents, through their unique hydrogen-bonding properties and ability to stabilize intermediates, can strongly favor one reaction pathway over the other.

FactorStandard Solvent (e.g., Ethanol)Fluorinated Solvent (e.g., TFE)Rationale for Improvement
Typical Isomer Ratio 1:1 to 3:1>10:1, often single isomer observedTFE/HFIP can selectively solvate and stabilize one of the transition states, increasing the energy difference between the two pathways.
Reaction Time Variable (1-24h)Often faster (1-4h)Can promote more efficient cyclization.
Workup Complexity Requires chromatographic separation of isomers.Simplified; may only require filtration or extraction.Higher purity of the crude product reduces purification burden.

Experimental Protocol 1: Regioselective Pyrazole Synthesis Using TFE

Objective: To synthesize a single regioisomer of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.2 M concentration).

  • Add methylhydrazine (1.1 eq) to the solution at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, remove the TFE under reduced pressure using a rotary evaporator.

  • Analyze the crude residue by ¹H NMR to determine the isomeric ratio.

  • Purify the residue by column chromatography on silica gel or recrystallization, if necessary.[3]

Section 2: Reaction Appearance & Hydrazine Stability—"My reaction turned dark red and the yield is low."

Discoloration and low yields are often linked and frequently trace back to the stability and handling of the hydrazine reagent.[1][4]

Question 2: I'm running a Knorr-type reaction with phenylhydrazine hydrochloride, and the mixture has turned a deep "sinful yellow/red". What's causing this, and is it affecting my yield?

Answer: This is a very common observation, especially when using arylhydrazines or their salts.[6][7] The color is due to the formation of highly colored impurities from the decomposition or side reactions of the hydrazine starting material.[1][6] Phenylhydrazine, for instance, is prone to oxidation and can form various colored byproducts.[4]

This issue is often exacerbated when using a hydrazine salt (e.g., phenylhydrazine HCl). The reaction mixture becomes acidic, which can catalyze the formation of these colored species.[6] Furthermore, if the pH becomes too low, the hydrazine itself can be fully protonated, rendering it non-nucleophilic and halting the desired reaction, leading to low yields.[4]

Solutions:

  • Use a Mild Base: If you are using a hydrazine salt, add one equivalent of a mild, non-nucleophilic base like sodium acetate (NaOAc) or potassium acetate (KOAc).[6] This neutralizes the HCl released from the salt, creating a buffered, less harsh environment that minimizes decomposition while still allowing for the acid-catalyzed steps of the pyrazole formation.

  • Use High-Purity Hydrazine: Hydrazines degrade over time, especially when exposed to air and light.[4] Using freshly distilled or a newly purchased bottle of high-purity hydrazine can dramatically improve the reaction's cleanliness.

  • Run Under Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can mitigate oxidative side reactions that contribute to color formation.[6]

Table of Common Hydrazine Reagents and Stability

Hydrazine ReagentFormStability & HandlingCommon Issues
Hydrazine Hydrate Colorless liquidLess stable, volatile, corrosive.Can contain impurities. Low yields if partially decomposed.[4]
Hydrazine Sulfate White crystalline solidMore stable and safer to handle than the hydrate form.Less reactive; may require slightly more forcing conditions.[4]
Phenylhydrazine Pale yellow liquid/solidProne to oxidation; turns reddish-brown on exposure to air/light. Store under inert gas in the dark.[4]Major source of colored impurities.[1][6]

Question 3: How can I remove these colored impurities from my final product?

Answer: Even with an optimized reaction, some colored impurities may persist. Fortunately, they can often be removed during workup and purification.

Solutions:

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. Many of the colored, non-basic impurities are not. This difference in reactivity allows for an effective purification.[1][8]

  • Activated Charcoal Treatment: Adding activated charcoal to a solution of your crude product can adsorb many colored impurities. The charcoal is then simply filtered off.[1]

  • Recrystallization: This is a highly effective method for removing small amounts of impurities, including colored ones, which often remain in the mother liquor.[1][9]

Experimental Protocol 2: Purification of a Crude Pyrazole via Acid-Base Extraction

Objective: To remove non-basic, colored impurities from a crude pyrazole product.

Materials:

  • Crude pyrazole product

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and extract with 1 M HCl (3 times). The pyrazole product will move into the aqueous acidic layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Combine the aqueous extracts. Discard the organic layer (which contains the impurities).

  • Cool the combined aqueous layer in an ice bath and slowly basify by adding 1 M NaOH until the pH is >10. The free pyrazole will precipitate out or form an oil.

  • Extract the now basic aqueous layer with fresh diethyl ether (3 times). The purified pyrazole product will move back into the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified pyrazole.

Section 3: N-Alkylation Side Reactions—"I'm trying to make an NH-pyrazole, but I'm getting N-alkylated byproducts." or "I'm trying to N-alkylate my pyrazole and getting an isomer mixture."

While N-alkylation is often a desired subsequent reaction, its lack of control can be a significant troubleshooting issue. Unwanted alkylation can occur if alkylating agents are present as impurities, or if the desired regioselectivity (N1 vs. N2) is not achieved.[10]

Question 4: I'm trying to alkylate my 3-substituted pyrazole and I'm getting a mixture of N1 and N2 alkylated products. How do I control the regioselectivity?

Answer: This is a common challenge as the two nitrogen atoms in a substituted pyrazole ring have similar nucleophilicity.[10] The regioselectivity of N-alkylation is a function of sterics, electronics, and the reaction conditions (base, solvent, counter-ion).[10][11][12]

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen. A bulky substituent at the 3-position will direct alkylation to the N1 position. A bulky alkylating agent will also favor the less hindered nitrogen.[12]

  • Base and Counter-ion: The choice of base is critical. Strong bases like NaH create a "free" pyrazolate anion, where the outcome is often governed by sterics. Weaker bases like K₂CO₃ can lead to a situation where the cation (e.g., K⁺) coordinates between the two nitrogens, influencing where the electrophile attacks.[10]

  • Solvent: Polar aprotic solvents like DMF and DMSO are commonly used and can favor the formation of a single regioisomer.[12]

Diagram of Factors Influencing N-Alkylation Regioselectivity

cluster_pyrazole Unsymmetrical Pyrazole cluster_factors Controlling Factors cluster_products Possible Products P R-Substituted Pyrazole N1 N1-Alkylated Isomer (Often thermodynamic product) P->N1 N2 N2-Alkylated Isomer (Often kinetic product) P->N2 Sterics Steric Hindrance (Substituent & Electrophile) Sterics->N1 Bulky groups favor less hindered N1 Base Base & Counter-ion (e.g., NaH vs K2CO3) Base->N2 Certain conditions can favor N2 Solvent Solvent Polarity (e.g., DMF, Toluene) Solvent->N1 Solvent->N2

Caption: Key factors determining the N1 vs. N2 alkylation outcome.

Field-Proven Insight: For many 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in DMSO is a reliable system for achieving regioselective N1-alkylation.[12] For cases where N2 alkylation is desired, magnesium-based catalysts have shown promise.[12] If traditional methods fail, alternative chemistries like acid-catalyzed alkylation using trichloroacetimidates can offer different selectivity profiles, often driven by sterics.[12][13]

References
  • Fustero, S., Sánchez-Roselló, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting Knorr pyrazole synthesis impurities. Benchchem.
  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Lohmann, J., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Yarovenko, V. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. Molecules.
  • da Silva, W. M. B., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Zagorskytė, A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. ChemistryOpen.
  • Lo, S. M., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.

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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry, but their functionalization presents unique challenges, primarily revolving around regioselectivity and reactivity. This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your synthetic goals efficiently and reliably.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that frequently arise during the planning and execution of pyrazole functionalization experiments.

Q1: What are the primary challenges in the functionalization of unsymmetrical pyrazoles?

A1: The core challenge is controlling regioselectivity . Due to the tautomeric nature of the NH-pyrazole, direct functionalization can lead to mixtures of isomers. Key challenges include:

  • N1 vs. N2 Functionalization: In unsymmetrical pyrazoles, alkylation or arylation can occur on either of the two nitrogen atoms, often resulting in a mixture of regioisomers that can be difficult to separate. The outcome is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions[1][2].

  • C-H Functionalization Selectivity (C3 vs. C5): Direct C-H activation aims to functionalize a specific carbon position. However, the inherent electronic properties of the ring and the influence of existing substituents can lead to mixtures of C3- and C5-functionalized products. Achieving selectivity often requires the use of directing groups or carefully optimized catalyst systems[3][4][5].

  • Catalyst Poisoning: The lone pairs on the pyrazole's nitrogen atoms can coordinate strongly to transition metal catalysts (e.g., Palladium, Copper), potentially leading to catalyst inhibition or deactivation, which results in low or no reactivity[6].

Q2: How should I choose an appropriate protecting group for the pyrazole NH proton?

A2: Protecting the NH group is a common strategy to prevent N-functionalization side reactions and, in some cases, to help direct C-H functionalization. The choice depends on the stability of the group to your planned reaction conditions and the ease of its removal.

Protecting GroupIntroduction ReagentStabilityCleavage ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPLabile to strong acid and some bases.TFA; NaBH₄ in EtOH[7]; K₂CO₃ in MeOH[8].Reduces ring electron density. Can be too labile for some transformations but is easily removed[8].
THP (Tetrahydropyranyl)Dihydropyran, acid catalystStable to strong bases, organometallics, and some weak acids.Strong acidic conditions (e.g., HCl in MeOH).A good choice for reactions involving strong bases. It does not significantly alter the ring's electronics[8][9].
Trityl (Tr) Trityl chloride, baseStable to base.Acidic conditions.A bulky group that can provide significant steric hindrance, which can be used to direct regioselectivity.
Phenylsulfonyl (PhSO₂) PhSO₂Cl, baseVery robust. Stable to a wide range of conditions.Harsh conditions required for cleavage.Drastically reduces the ring's electron density and reactivity towards electrophiles[8].

Q3: What are the main advantages of direct C-H functionalization compared to traditional cross-coupling methods?

A3: Direct C-H functionalization is a more modern and atom-economical approach. The primary advantages are:

  • Synthetic Efficiency: It eliminates the need for pre-functionalization steps (e.g., halogenation or borylation) that are required for traditional cross-coupling reactions like Suzuki or Heck couplings. This shortens synthetic sequences and reduces waste[3][4].

  • Access to Novel Derivatives: It allows for the functionalization of positions that might be difficult to access through classical methods, opening up new avenues for scaffold diversification[10][11].

  • Reduced Waste: By avoiding the use of organometallic reagents and the generation of stoichiometric byproducts, C-H activation aligns better with the principles of green chemistry.

Part 2: Troubleshooting Guides

This section is formatted to address specific problems you may encounter in the lab.

Scenario 1: Poor or No Yield in a Transition-Metal-Catalyzed Reaction

Q: My palladium-catalyzed C-H arylation of a pyrazole is giving very low conversion. I've confirmed the integrity of my starting materials. What should I investigate?

A: Low conversion in these systems is a common issue, often related to catalyst activity or reaction setup. Here is a systematic troubleshooting workflow.

Troubleshooting Workflow: Low Yield

start Low Yield Observed cat_check 1. Catalyst System Integrity start->cat_check precatalyst_check Is the Pd source active? (e.g., Pd(OAc)₂, Pd₂(dba)₃) cat_check->precatalyst_check Check First ligand_check Is the ligand appropriate? (e.g., bulky phosphine for C-N coupling) [23] oxidant_check Is the oxidant correct & active? (e.g., Ag₂O, Cu(OAc)₂) ligand_check->oxidant_check cond_check 2. Reaction Conditions oxidant_check->cond_check If Catalyst OK precatalyst_check->ligand_check solvent_check Is the solvent dry and degassed? (Oxygen can deactivate Pd(0)) cond_check->solvent_check base_check Is the base appropriate and strong enough? solvent_check->base_check temp_check Is the temperature optimal? (Try incremental increase) base_check->temp_check sub_check 3. Substrate Issues temp_check->sub_check If Conditions OK poison_check Could other functional groups be poisoning the catalyst? [29] sub_check->poison_check dg_check Is a directing group required for this transformation? poison_check->dg_check

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: The ligand is critical. For C-N couplings, bulky electron-rich phosphine ligands like tBuDavePhos can be effective[12]. For C-H arylations, ligands must stabilize the active palladium species. Ensure your ligand is not air-sensitive if it requires inert handling.

    • Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Using a fresh bottle or a reliable precatalyst can often solve the problem.

    • Oxidant/Additives: Many C-H functionalizations require an oxidant (like Ag₂O, Cu(OAc)₂, or benzoquinone) to regenerate the active catalytic species. Ensure the oxidant is fresh and added in the correct stoichiometry.

  • Scrutinize Reaction Conditions:

    • Atmosphere: Palladium-catalyzed cross-couplings, especially those involving a Pd(0) active species, are often sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen).

    • Solvent: Use anhydrous, high-purity solvents. The presence of water can interfere with many catalytic cycles. In some cases, specific solvents like hexafluoroisopropanol (HFIP) are required to promote the reaction[13].

    • Base: The choice of base is crucial. It often needs to be strong enough to deprotonate the pyrazole or facilitate a key step in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DBU.

  • Consider Substrate-Specific Issues:

    • Catalyst Poisoning: If your pyrazole substrate contains other strongly coordinating functional groups (e.g., unprotected thiols, some amines), they may be binding to the palladium center more strongly than the pyrazole itself, effectively poisoning the catalyst[6].

    • Steric Hindrance: Extremely bulky groups near the target C-H bond or on the coupling partner can prevent the reaction from proceeding.

Scenario 2: Poor Regioselectivity in N-Arylation/N-Alkylation

Q: I am performing an N-arylation on my 3-methylpyrazole and getting a nearly 1:1 mixture of the 1,3- and 1,5-isomers. How can I favor one over the other?

A: This is a classic challenge in pyrazole chemistry. Selectivity is dictated by the subtle interplay of electronics, sterics, and the specific reaction components.

Factors Influencing N-Functionalization Regioselectivity

center Regioselectivity (N1 vs. N2) sterics Steric Hindrance Bulky group at C3/C5 directs incoming group to the less hindered N-atom [2]. center->sterics electronics Electronic Effects Electron-withdrawing groups at C3/C5 influence the nucleophilicity of adjacent N-atoms. center->electronics base Base/Cation The nature of the pyrazolate counter-ion (e.g., K⁺, Cs⁺, Na⁺) can influence the site of attack [2]. center->base solvent Solvent Polarity Solvent can stabilize one tautomer or intermediate over another, affecting the outcome [4]. center->solvent

Caption: Key factors controlling regioselectivity in N-functionalization.

Actionable Strategies to Improve Selectivity:

  • Leverage Steric Hindrance: The most reliable method is to use sterics. The incoming electrophile (e.g., your aryl halide) will preferentially attack the less sterically hindered nitrogen atom. If your pyrazole has a small substituent (like methyl) at C3 and a hydrogen at C5, the incoming group will likely go to N1. If you have a bulky group like tert-butyl at C3, alkylation strongly favors the N1 position[2].

  • Vary the Base and Counter-ion: The regioselectivity of N-alkylation can be controlled by the base used. The size and charge of the cation from the base (e.g., K₂CO₃ vs. Cs₂CO₃ vs. NaH) can influence the association with the pyrazolate anion, thereby blocking one nitrogen and directing the electrophile to the other[1]. It is often worthwhile to screen a variety of bases.

  • Change the Solvent: Solvent polarity can influence which tautomer of the pyrazole is more prevalent in solution, thereby affecting the product ratio. Experiment with a range of solvents from polar aprotic (DMF, DMSO) to nonpolar (Toluene, Dioxane)[14].

  • Modify the Temperature: Reaction temperature can sometimes be a deciding factor. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically formed product.

Part 3: Key Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions on a small scale first to establish optimal conditions for your specific substrate.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is adapted from the general conditions developed for coupling π-excessive heterocycles with aryl halides[15].

Materials:

  • Pyrazole (1.0 mmol)

  • Aryl iodide or aryl bromide (1.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dioxane or Toluene (3-5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole, aryl halide, CuI, and K₂CO₃.

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the anhydrous solvent, followed by the DMEDA ligand.

  • Place the sealed vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS[16].

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl pyrazole.

Protocol 2: General Procedure for Palladium-Catalyzed C5-Arylation of an N-Substituted Pyrazole

This protocol is a representative procedure for direct C-H functionalization[3][4].

Materials:

  • N-substituted pyrazole (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) or a suitable phosphine ligand (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • Pivalic acid (PivOH) (0.3 mmol, 30 mol%) - often acts as a proton shuttle.

  • Anhydrous DMF or Dioxane (3-5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the N-substituted pyrazole, Pd(OAc)₂, the phosphine ligand, K₂CO₃, and PivOH.

  • Evacuate and backfill the tube with Argon three times.

  • Add the aryl bromide and the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir vigorously for 16-48 hours. Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the C5-arylated pyrazole.

References
  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • Yadava, U., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(15), 4475. [Link]

  • Pusan National University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Org Biomol Chem. [Link]

  • Li, Y., et al. (2018). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 20(15), 4591–4594. [Link]

  • Sci-Hub. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Research Output. [Link]

  • Wang, L., et al. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 15, 2838–2845. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Ghosh, A. K., et al. (2020). Synthetic strategies of pyrazole‐directing C−H activation. Asian Journal of Organic Chemistry. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22885–22892. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115–124. [Link]

  • Ohta, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]

  • Kašpari, A., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 10(12), 1184-1211. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15058–15061. [Link]

  • Liljegren, D. R., & Elguero, J. (1967). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Journal of the Chemical Society C: Organic. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Daugulis, O., et al. (2014). Cobalt-catalyzed, directed arylation of C-H bonds in N-aryl pyrazoles. Organic Letters, 16(17), 4586–4589. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regiocontrol in 1,3- and 1,5-isomer synthesis Audience: Medicinal Chemists & Process Development Scientists[1]

Introduction: The Regioselectivity Paradox

Welcome to the Pyrazole Synthesis Support Hub. If you are here, you are likely facing the "isomer scramble"—a common frustration where the thermodynamic and kinetic pathways of pyrazole formation conflict, yielding inseparable mixtures of 1,3- and 1,5-substituted products.

This guide moves beyond basic textbook definitions. We break down the causality of regiochemical failure and provide self-validating protocols to force the formation of your desired isomer.

Module 1: Troubleshooting the Knorr Synthesis

The Issue: Condensation of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone yields a mixture of regioisomers.
Diagnostic Logic: The Nucleophile/Electrophile Match

To predict and control the outcome, you must map the reaction trajectory based on Hard/Soft Acid-Base (HSAB) principles and Sterics .

  • The Nucleophile: In monosubstituted hydrazines (e.g., methylhydrazine), the terminal amino group (

    
    ) is the harder  and more nucleophilic  center compared to the substituted nitrogen (
    
    
    
    ).[1]
  • The Electrophile: In an unsymmetrical 1,3-diketone, the less hindered/more electron-deficient carbonyl is the primary site of attack.

The Rule of Thumb: The most nucleophilic nitrogen (


) attacks the most reactive carbonyl first. This carbon eventually becomes C3  in the final pyrazole ring. The carbonyl attacked by the substituted nitrogen (

) becomes C5 .
Visualizing the Bifurcation

The following diagram illustrates how reaction conditions dictate the pathway.

KnorrMechanism Start Reagents: Unsymm. 1,3-Diketone + R-NHNH2 Cond_Neutral Condition: Neutral/Basic (Kinetic Control) Start->Cond_Neutral Cond_Acid Condition: Strong Acid (Thermodynamic/Activation) Start->Cond_Acid Path_A Path A: Terminal -NH2 attacks more reactive C=O (Sterics/Electronics) Cond_Neutral->Path_A Nucleophile driven Path_B Path B: Carbonyl Activation changes electrophilicity profile Cond_Acid->Path_B Electrophile driven Inter_A Intermediate: Hydrazone at Less Hindered Carbon Path_A->Inter_A Inter_B Intermediate: Hydrazone at More Basic Carbon Path_B->Inter_B Prod_15 Major Product: 1,5-Isomer (Bulky group at C5) Inter_A->Prod_15 Cyclization Prod_13 Major Product: 1,3-Isomer (Bulky group at C3) Inter_B->Prod_13 Cyclization

Caption: Decision tree for Knorr synthesis showing how pH modulation shifts the site of initial nucleophilic attack.

Protocol 1.1: The Fluorinated Solvent Switch

Scenario: You need high regioselectivity but standard ethanol reflux is giving a 60:40 mix. Solution: Use Hexafluoroisopropanol (HFIP).[1] HFIP is a strong hydrogen-bond donor that selectively activates the carbonyls and stabilizes specific transition states, often shifting selectivity to >95:5.

Step-by-Step:

  • Dissolve: 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration).

  • Add: 1.1 equiv of hydrazine (e.g., methylhydrazine) dropwise at 0°C.

  • React: Allow to warm to RT and stir for 2–4 hours. (HFIP accelerates the reaction compared to EtOH).

  • Workup: Evaporate HFIP (recoverable by distillation). The residue is often pure enough to proceed.

  • Validation: Check crude NMR. The shift in regioselectivity is attributed to the specific solvation of the hydrazine and the carbonyl oxygen by HFIP [1].

Module 2: The "Enaminone Bypass" Strategy

The Issue: 1,3-Diketones are often too structurally similar at both ends to differentiate chemically.

The Fix: Replace the diketone with an Enaminone (


).
Enaminones are "push-pull" alkenes. They possess one hard electrophilic site (carbonyl) and one soft electrophilic site (the 

-carbon).
Why This Works (Self-Validating Logic)
  • Differentiation: The hydrazine's terminal

    
     (hard nucleophile) prefers the carbonyl (hard electrophile) only if acid catalysis is used to activate it. However, under neutral conditions, the reaction is often dominated by Michael addition-elimination at the 
    
    
    
    -carbon.
  • Predictability: By locking one side of the electrophile as a dimethylamino group (a leaving group), you force the hydrazine to attack the

    
    -carbon first, or the carbonyl first depending on conditions, allowing predictable synthesis of 1,3- or 1,5-isomers [2].
    
Comparison of Electrophiles
Substrate TypeElectrophilic SitesPrimary Selectivity DriverTypical Regiocontrol
1,3-Diketone Two C=O (similar)Sterics of R groupsLow to Moderate
Enaminone C=O (Hard) vs C-

(Soft)
Hard/Soft Acid Base TheoryHigh
Alkynone C=O vs C

C
Conjugate addition kineticsHigh
Protocol 2.1: Regioselective Synthesis from Enaminones

Target: 1-Aryl-3-substituted pyrazole (Standard Knorr usually gives the 1,5-isomer).

  • Preparation: React your methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux to generate the enaminone.

  • Cyclization:

    • Dissolve enaminone in Ethanol.

    • Add Aryl-Hydrazine HCl salt.[2]

    • Reflux for 3 hours.

  • Mechanism: The hydrazine attacks the

    
    -carbon (Michael addition) followed by elimination of 
    
    
    
    and cyclization onto the carbonyl.
  • Result: The substituent originally attached to the carbonyl ends up at the C3 position [3].

Module 3: N-Alkylation of Unsubstituted Pyrazoles

The Issue: You have a pre-formed pyrazole ring (N-H) and need to add an alkyl group. Tautomerism (


) makes the nitrogens chemically equivalent in solution, leading to mixtures.
Diagnostic Logic: Sterics vs. Lone Pair Availability

In an


 reaction (using Alkyl Halides + Base), the alkylation is dominated by steric hindrance .[1]
  • The Rule: The incoming alkyl group will attach to the less hindered nitrogen .

  • The Trap: If your pyrazole has a bulky group at C3 and a small group at C5, the tautomer where the proton is on the hindered side is less abundant, but the alkylation happens on the unhindered nitrogen (distal to the bulky group).

Workflow: Controlling N-Alkylation

Alkylation Input Substrate: 3-Substituted Pyrazole Step1 Deprotonation (NaH/DMF) Forms Pyrazolyl Anion Input->Step1 Decision Steric Environment Step1->Decision Path_Free Lone Pair adjacent to H (Unshielded) Decision->Path_Free Fast Attack Path_Block Lone Pair adjacent to R (Shielded) Decision->Path_Block Slow Attack Prod_Major Major Product: 1-Alkyl-3-R-pyrazole (Alkylation at distal N) Path_Free->Prod_Major Prod_Minor Minor Product: 1-Alkyl-5-R-pyrazole (Alkylation at proximal N) Path_Block->Prod_Minor

Caption: Kinetic pathway for N-alkylation of pyrazolate anions.

Protocol 3.1: The "Steric Block" Method

If you need the "impossible" isomer (alkylation next to the bulky group), standard


 will fail.
Solution:  Use Chan-Lam Coupling  or Buchwald-Hartwig  arylation/alkylation. Metal-catalyzed couplings often follow different mechanistic rules (reductive elimination) and can sometimes override steric bias or allow the use of directing groups.

Alternatively, use a Transient Protecting Group :

  • Protect the unhindered Nitrogen (e.g., with THP or SEM).[1]

  • This forces the other nitrogen to react? No, usually you protect to block the site you don't want. But since selectivity is hard, this is difficult.

  • Better approach: Synthesize the ring regioselectively (Modules 1 & 2) rather than alkylating later.

FAQs: Rapid Troubleshooting

Q: I am using phenylhydrazine and benzoylacetone. Which isomer is which? A:

  • 1,5-diphenyl-3-methylpyrazole: The Ph of the hydrazine is adjacent to the Ph of the ketone. This is usually the minor product in neutral EtOH because the

    
     attacks the methyl-ketone (more reactive).
    
  • 1,3-diphenyl-5-methylpyrazole: The Ph of the hydrazine is adjacent to the Methyl. This is the major product in neutral conditions.

Q: Can I distinguish isomers by NMR? A: Yes.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl (or N-Aryl ortho protons). If you see enhancement of the C5-substituent protons, they are adjacent.

  • C13 NMR: The C3 and C5 carbons have distinct shifts. C3 is generally more shielded than C5 in N-substituted pyrazoles, but NOE is the gold standard [4].

Q: Does temperature affect the Knorr ratio? A: Yes. Lower temperatures favor the kinetic product (attack at the most electrophilic carbonyl). Higher temperatures (reflux) allow equilibration, potentially favoring the thermodynamic product (often the sterically less crowded 1,3-isomer).

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. Molecules.

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal.

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] For drug development professionals, the selection of a synthesis route is rarely about "what works"—it is about optimizing for regioselectivity , scalability , and functional group tolerance .

This guide objectively compares the three dominant methodologies: the classical Knorr Condensation , the precision-driven 1,3-Dipolar Cycloaddition , and emerging Multicomponent Reactions (MCRs) .[2] We analyze these not just as chemical reactions, but as strategic choices in the drug discovery pipeline.[3]

Method 1: The Knorr Synthesis (Classical Condensation)

Best For: Large-scale manufacturing of symmetrical pyrazoles; simple substrates. The Challenge: Controlling regioselectivity in unsymmetrical 1,3-dicarbonyls.

Mechanistic Insight

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[1][2][4] While robust, the reaction is governed by the relative electrophilicity of the two carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

Expert Note: In unsymmetrical diketones, the initial attack usually occurs at the more electrophilic carbonyl (often the less sterically hindered one). However, solvent polarity can shift the tautomeric equilibrium of the dicarbonyl, altering the major product.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Acid/Base Catalysis Inter2 5-Hydroxy-pyrazoline Inter1->Inter2 Cyclization Regio Regioisomer Mixture (1,3 vs 1,5) Inter1->Regio If unsymmetrical Product Pyrazole Inter2->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway of Knorr Synthesis highlighting the divergence point for regioisomers.

Standard Experimental Protocol

Ref: Adapted from Knorr’s original principles and modern green modifications [1].

  • Reactants: Dissolve 1,3-diketone (10 mmol) and hydrazine derivative (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add catalytic HCl (2-3 drops) or Acetic Acid. Note: For acid-sensitive substrates, Cerium(IV) Ammonium Nitrate (CAN) can be used as a mild Lewis acid.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (EtOAc/Hexane).[5]

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If not, evaporate solvent and recrystallize from EtOH/Water.

Self-Validation Check:

  • TLC: Hydrazine is highly polar; disappearance of the baseline spot indicates consumption.

  • NMR: Check the characteristic pyrazole C4-H singlet around

    
     6.0–7.0 ppm. If two peaks appear here, you have a regioisomeric mixture.
    

Method 2: 1,3-Dipolar Cycloaddition (The Precision Route)

Best For: Highly substituted pyrazoles; late-stage functionalization; "Click" chemistry libraries. The Advantage: Superior regiocontrol, especially with metal catalysis.

Mechanistic Insight

This method typically couples diazo compounds (1,3-dipoles) with alkynes (dipolarophiles). The thermal reaction often yields mixtures, but Copper(I) or Ruthenium(II) catalysis directs the reaction exclusively to specific isomers (1,4- or 1,5-disubstituted), bypassing the thermodynamic mixtures seen in Knorr synthesis.

ClickMechanism cluster_Thermal Thermal (Uncatalyzed) cluster_Cat Metal Catalyzed Reagents Alkyne + Diazo/Nitrilimine Mix Mixture of Isomers Reagents->Mix Heat MetIntermediate Metallacycle Intermediate Reagents->MetIntermediate Cu(I) or Ru(II) PureProduct Regiopure Pyrazole MetIntermediate->PureProduct Reductive Elimination

Figure 2: Divergence between thermal and metal-catalyzed cycloaddition pathways.

Protocol: Copper-Catalyzed Cycloaddition (CuAAC)

Ref: Adapted from modern click chemistry protocols [2].

  • System: Combine alkyne (1.0 equiv) and hydrazonoyl halide (precursor to nitrilimine dipole) (1.0 equiv) in t-BuOH/Water (1:1).

  • Catalyst Generation: Add CuSO4·5H2O (1 mol%) and Sodium Ascorbate (5 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup: Dilute with water, extract with DCM. The copper salts remain in the aqueous phase.

Expert Note: If using diazo compounds, safety is paramount. Generate diazo species in situ from tosylhydrazones to avoid handling potentially explosive isolated diazo intermediates.

Comparative Analysis: Performance Metrics

The following data aggregates typical performance metrics from recent literature reviews [3][4].

FeatureKnorr Condensation1,3-Dipolar Cycloaddition (Cat.)[2]Multicomponent (MCR)
Regioselectivity Low to Moderate (Substrate dependent)High (>98:2 with catalyst)Moderate
Atom Economy High (Water is byproduct)High (100% in pure cycloaddition)High (Multiple bonds formed)
Reaction Conditions Harsh (Reflux, Acid/Base)Mild (RT to 60°C, Aqueous)Variable (often Microwave)
Substrate Scope Limited to 1,3-dicarbonyl availabilityBroad (Alkynes are common)Broad (Aldehydes/Ketones)
Scalability Excellent (Kg scale feasible)Moderate (Diazo safety limits scale)Good (One-pot efficiency)

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic strategy for your specific target molecule.

DecisionTree Start Target Pyrazole Structure Sym Is the molecule symmetrical? Start->Sym Scale Scale > 100g? Sym->Scale Yes Complex Complex substituents or acid sensitive? Sym->Complex No Knorr Method: Knorr Synthesis (Cost-effective, Robust) Scale->Knorr Yes MCR Method: Multicomponent Reaction (Library Generation, Speed) Scale->MCR No (Research Scale) Complex->Knorr No (Stable) Click Method: Cu-Catalyzed Cycloaddition (High Regiocontrol, Mild) Complex->Click Yes

Figure 3: Strategic decision matrix for method selection.

References

  • Knorr Pyrazole Synthesis & Green Modific

    • Source: Benchchem.[2] "A Head-to-Head Comparison of Pyrazole Synthesis Routes." (2025).[2][6]

  • Copper-C

    • Source: Organic Chemistry Portal. "Pyrazole Synthesis: Recent Advances."
    • URL:[Link]

  • Regioselectivity Reviews

    • Source: Yoon, J.Y., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, Bentham Science.
    • URL:[Link]

  • Multicomponent Synthesis Reviews

    • Source: Zhou, J., et al. "Recent advances in the multicomponent synthesis of pyrazoles."[7][8] Organic & Biomolecular Chemistry, RSC (2024).[8]

    • URL:[Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-propyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-1-propyl-1H-pyrazol-4-amine

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